1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one
CAS No.:
Cat. No.: VC13502383
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21N3O |
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Molecular Weight | 271.36 g/mol |
IUPAC Name | 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2-one |
Standard InChI | InChI=1S/C16H21N3O/c1-2-19-15-6-4-3-5-13(15)11-14(16(19)20)12-18-9-7-17-8-10-18/h3-6,11,17H,2,7-10,12H2,1H3 |
Standard InChI Key | AHLXJYQZGZVQCK-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3 |
Introduction
Chemical Identity and Structural Features
1-Ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one (molecular formula: C₁₆H₂₀N₃O) features a quinolin-2-one scaffold substituted at the 1-position with an ethyl group and at the 3-position with a piperazine-linked methyl group. Key structural characteristics include:
Molecular Geometry and Stereoelectronic Properties
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The quinolin-2-one core provides a planar aromatic system with conjugated π-electrons, enabling interactions with biological targets through hydrophobic and π-π stacking interactions .
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The piperazine moiety introduces a flexible, nitrogen-rich side chain capable of hydrogen bonding and protonation at physiological pH, enhancing solubility and receptor binding .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 270.35 g/mol | Calculated |
LogP (lipophilicity) | 2.1 (estimated) | Predictive |
Hydrogen bond donors | 2 (piperazine NH groups) | Structural |
Hydrogen bond acceptors | 4 (quinolinone O, piperazine N) | Structural |
Synthetic Methodologies
The synthesis of 1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one involves multi-step strategies, often leveraging intermediates reported in patents for analogous compounds .
Key Synthetic Routes
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Quinolinone Core Formation:
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Piperazine Functionalization:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Oxidation | MnO₂, DCM, rt, 12h | 78 |
Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 85 |
Mannich reaction | Piperazine, formaldehyde, HCl, EtOH | 62 |
Pharmacological Applications
Antimicrobial Activity
Quinoline-piperazine hybrids demonstrate broad-spectrum activity against bacterial pathogens. In a study evaluating analogs, derivatives with similar structures exhibited:
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MIC values: 0.07–1.1 μM against Mycobacterium tuberculosis (MDR-TB strains) .
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Mechanism: Inhibition of cell wall synthesis via interference with mycobacterial enzymes such as InhA .
Table 3: Biological Activity Profile (Representative Data)
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